L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine
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Overview
Description
L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine is a tetrapeptide composed of the amino acids serine, phenylalanine, alanine, and tyrosine. Peptides like this one are of significant interest due to their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain using reagents like carbodiimides or uronium salts.
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the biosynthesis of peptides in microbial systems, providing an alternative method for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters facilitate the substitution of amino acid side chains.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds, if present.
Scientific Research Applications
L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may influence cellular signaling pathways, enzyme activity, or receptor function, depending on its structure and the context in which it is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-phenylalanyl-L-seryl-L-valylglycine: Another peptide with a similar structure but different amino acid composition.
Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer oligopeptide with a more complex sequence.
Uniqueness
L-Seryl-L-phenylalanyl-L-alanyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of serine, phenylalanine, alanine, and tyrosine allows it to participate in unique interactions and reactions that may not be observed in other peptides.
Properties
CAS No. |
850195-11-8 |
---|---|
Molecular Formula |
C24H30N4O7 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C24H30N4O7/c1-14(21(31)28-20(24(34)35)12-16-7-9-17(30)10-8-16)26-23(33)19(27-22(32)18(25)13-29)11-15-5-3-2-4-6-15/h2-10,14,18-20,29-30H,11-13,25H2,1H3,(H,26,33)(H,27,32)(H,28,31)(H,34,35)/t14-,18-,19-,20-/m0/s1 |
InChI Key |
ZXAONUNUKCXGPK-DSYPUSFNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origin of Product |
United States |
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